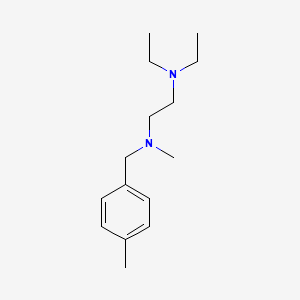
N-(2-methoxy-5-methylphenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-2-(2-thienylacetyl)hydrazinecarbothioamide, commonly known as MTAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, indicating its potential use in various fields.
作用機序
MTAA exerts its effects by inhibiting the activity of enzymes involved in various cellular processes, including DNA replication and protein synthesis. This inhibition leads to the suppression of cancer cell growth and the protection of neurons from oxidative stress.
Biochemical and physiological effects:
MTAA has been shown to have a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the reduction of oxidative stress in neurons. Additionally, MTAA has been shown to have anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using MTAA in lab experiments is its potent activity and relatively low toxicity. However, one of the limitations of using MTAA is its limited solubility in aqueous solutions, which can make it challenging to administer in certain experiments.
将来の方向性
There are several potential future directions for research on MTAA. One area of interest is the development of more efficient synthesis methods for MTAA, which could potentially lead to increased availability and lower costs. Additionally, further studies are needed to elucidate the exact mechanisms of action of MTAA and to identify potential new applications for this compound in various fields. Finally, more research is needed to determine the safety and efficacy of MTAA in human clinical trials, which could ultimately lead to the development of new treatments for various diseases.
合成法
MTAA can be synthesized using a straightforward method that involves the reaction of 2-acetylthiophene with hydrazine hydrate, followed by the reaction of the resulting compound with 2-methoxy-5-methylbenzoyl chloride. The product obtained is then treated with carbon disulfide to yield MTAA in high yield.
科学的研究の応用
MTAA has been studied for its potential use in various scientific fields, including cancer research, neurobiology, and medicinal chemistry. Studies have shown that MTAA has potent anti-cancer properties and can inhibit the growth of various cancer cells. Additionally, MTAA has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-[(2-thiophen-2-ylacetyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-10-5-6-13(20-2)12(8-10)16-15(21)18-17-14(19)9-11-4-3-7-22-11/h3-8H,9H2,1-2H3,(H,17,19)(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIBIEMEKBVULI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=S)NNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-[(2-ethyl-1H-imidazol-1-yl)sulfonyl]-4,6-dimethylnicotinonitrile](/img/structure/B5752771.png)
![methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate](/img/structure/B5752787.png)
![3-{4-[(isopropylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5752790.png)

![2-[(4-fluorophenyl)thio]-N-2-naphthylacetamide](/img/structure/B5752829.png)



![N-{[(3,5-dichlorophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5752852.png)




